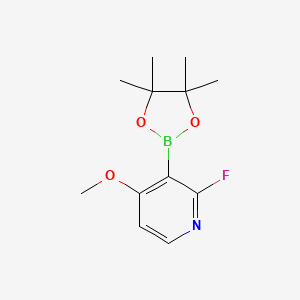

2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its unique structure, which includes a fluorine atom, a methoxy group, and a boronic ester moiety. These functional groups contribute to its reactivity and versatility in various chemical reactions, making it a useful intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can be oxidized to form corresponding boronic acids or reduced under specific conditions.

Hydrolysis: The boronic ester group can be hydrolyzed to form boronic acids.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s reactivity and stability by increasing the electron density on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

What sets 2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine apart from similar compounds is the presence of both a fluorine atom and a methoxy group on the pyridine ring. This unique combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H22BFO4. Its structure consists of a pyridine ring substituted with a fluorine atom and a methoxy group, along with a dioxaborolane moiety that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The dioxaborolane moiety is known to interact with various enzymes. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : There is evidence suggesting that derivatives of pyridine compounds can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: DYRK1A Inhibition

In a study focused on the development of non-toxic DYRK1A inhibitors, derivatives similar to this compound exhibited nanomolar-level inhibitory activity against DYRK1A. The study demonstrated that these compounds could significantly reduce pro-inflammatory responses in microglial cells and displayed robust antioxidant effects through ORAC assays .

Case Study 2: Anti-cancer Activity

Another investigation evaluated the cytotoxic effects of pyridine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds had IC50 values ranging from 0.87 to 12.91 μM for MCF-7 cells and 1.75 to 9.46 μM for MDA-MB-231 cells. Notably, the selectivity index was favorable compared to traditional chemotherapeutics like 5-Fluorouracil .

Properties

Molecular Formula |

C12H17BFNO3 |

|---|---|

Molecular Weight |

253.08 g/mol |

IUPAC Name |

2-fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-8(16-5)6-7-15-10(9)14/h6-7H,1-5H3 |

InChI Key |

ZWWNYJFZISEBCC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.